molecular formula C17H16N2OS B14759319 5-(2-(Benzyloxy)-4-methylphenyl)thiazol-2-amine

5-(2-(Benzyloxy)-4-methylphenyl)thiazol-2-amine

Cat. No.: B14759319
M. Wt: 296.4 g/mol
InChI Key: DIIDCUUXAYBSMB-UHFFFAOYSA-N
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Description

5-(2-(Benzyloxy)-4-methylphenyl)thiazol-2-amine is a compound that belongs to the thiazole family, which is known for its diverse biological activities. . This particular compound features a thiazole ring substituted with a benzyloxy group and a methylphenyl group, making it a unique structure with potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-(Benzyloxy)-4-methylphenyl)thiazol-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminothiophenol with a suitable aldehyde or ketone under acidic or basic conditions to form the thiazole ring . The benzyloxy and methylphenyl groups are introduced through subsequent substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates followed by cyclization and substitution reactions. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-(2-(Benzyloxy)-4-methylphenyl)thiazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring or thiazole ring .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-(2-(Benzyloxy)-4-methylphenyl)thiazol-2-amine involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes or receptors, modulating their activity. This compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2-(Benzyloxy)-4-methylphenyl)thiazol-2-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the benzyloxy and methylphenyl groups can enhance its binding affinity to molecular targets and improve its pharmacokinetic properties .

Properties

Molecular Formula

C17H16N2OS

Molecular Weight

296.4 g/mol

IUPAC Name

5-(4-methyl-2-phenylmethoxyphenyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C17H16N2OS/c1-12-7-8-14(16-10-19-17(18)21-16)15(9-12)20-11-13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H2,18,19)

InChI Key

DIIDCUUXAYBSMB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C2=CN=C(S2)N)OCC3=CC=CC=C3

Origin of Product

United States

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